Perfluorotetradecanoic acid
Overview
Description
Perfluorotetradecanoic acid belongs to the class of perfluorinated compounds, which are found to be persistent in the environment with bioaccumulative potential . It is used in various commercial applications, including firefighting foams, detergents, insecticides, paper, food containers, as well as to produce photographic films and manufacture fat- and water-resistant fabrics .
Synthesis Analysis
Perfluorotetradecanoic acid can be synthesized from Myristic acid . Another study extended previous work on nano-Al particles coated with perfluorotetradecanoic acid (PFTD) and then characterized the thermal reactivity .
Molecular Structure Analysis
The molecular formula of Perfluorotetradecanoic acid is C14HF27O2. It has an average mass of 714.113 Da and a monoisotopic mass of 713.954529 Da .
Chemical Reactions Analysis
Perfluorotetradecanoic acid is used for GC (Gas Chromatography) and LC (Liquid Chromatography) analysis . A study extended previous work on nano-Al particles coated with perfluorotetradecanoic acid (PFTD) and then characterized the thermal reactivity .
Physical And Chemical Properties Analysis
Perfluorotetradecanoic acid has a melting point of 130-135 °C (lit.) and a boiling point of 270 °C at 740 mm Hg (lit.). It has a density of 0.89 and a flash point of 192°C/60mm. It is insoluble in water .
Scientific Research Applications
Fluorinated Building Blocks
Perfluorotetradecanoic acid is used as a fluorinated building block in the chemical industry . It is a part of a class of compounds known as perfluorinated compounds (PFCs), which are used in a variety of industrial and consumer products due to their unique properties such as resistance to heat, oil, stains, grease, and water .
Analytical Reference Standard
Perfluorotetradecanoic acid can be used as an analytical reference standard for the quantification of the analyte in water samples and Anguilla anguilla using high-performance liquid chromatography technique . This allows for accurate and precise measurements of this compound in various samples.
GC and LC Analysis
Perfluorotetradecanoic acid is used for Gas Chromatography (GC) and Liquid Chromatography (LC) analysis . These are analytical techniques used to separate, identify, and quantify each component in a mixture of compounds.
Research on Gelation of Monolayers
Perfluorotetradecanoic acid has been used in research investigating the gelation of octadecyltrimethoxysilane (ODTMS) monolayers at the air/water interface . This research can provide insights into the properties and behaviors of monolayers and their potential applications.
Toxicological Studies
Perfluorotetradecanoic acid has been used in toxicological studies, particularly those investigating the effects of perfluorinated compounds on aquatic life . For example, it has been used to study mitochondrial damage and oxidative stress in zebrafish (Danio rerio) embryos/larvae .
Study of Industrial and Consumer Products
Perfluorotetradecanoic acid is used in the study of industrial and consumer products such as pesticides, lubricants, and cosmetics that contain perfluorinated compounds . This research can help understand the potential impact of these compounds on human health and the environment.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDINRUXCKIXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F27COOH, C14HF27O2 | |
Record name | Perfluoro-n-tetradecanoic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059921 | |
Record name | Perfluorotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorotetradecanoic acid | |
CAS RN |
376-06-7 | |
Record name | Perfluorotetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoromyristic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptacosafluorotetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluoromyristic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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